molecular formula C6H6Cl3NO2S B13498965 (5-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride

(5-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride

Cat. No.: B13498965
M. Wt: 262.5 g/mol
InChI Key: CMJCKBSLNZMKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is known for its reactivity and utility in organic synthesis, particularly in the formation of sulfonyl chloride derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride typically involves the chlorination of pyridine derivatives followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like methanesulfonyl chloride. The process is carried out under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the compound is produced efficiently and meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

(5-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions are sulfonamide, sulfonate ester, and sulfonyl thiol derivatives, depending on the nucleophile used.

Scientific Research Applications

(5-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: The compound is utilized in the modification of biomolecules, aiding in the study of biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (5-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles to form stable sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride
  • Methanesulfonyl chloride

Comparison

Compared to similar compounds, (5-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of derivatives formed. This uniqueness makes it valuable in applications where specific reactivity is required.

Properties

Molecular Formula

C6H6Cl3NO2S

Molecular Weight

262.5 g/mol

IUPAC Name

(5-chloropyridin-2-yl)methanesulfonyl chloride;hydrochloride

InChI

InChI=1S/C6H5Cl2NO2S.ClH/c7-5-1-2-6(9-3-5)4-12(8,10)11;/h1-3H,4H2;1H

InChI Key

CMJCKBSLNZMKFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)CS(=O)(=O)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.